N-ethyl-4-methoxy-3-nitrobenzamide
Description
N-ethyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom, a methoxy substituent at the para position, and a nitro group at the meta position on the aromatic ring. This compound’s structural features confer distinct physicochemical properties, including moderate solubility in polar organic solvents due to the methoxy group and redox reactivity from the nitro moiety. Its synthesis typically involves amide coupling between 4-methoxy-3-nitrobenzoic acid derivatives and ethylamine under catalytic conditions, followed by purification via recrystallization or chromatography .
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, influencing its reactivity in substitution and reduction reactions. These properties make it a versatile intermediate in medicinal chemistry, particularly for developing antimicrobial and anticancer agents .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-11-10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
YOFNCZSBOQOQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methoxy-3-nitrobenzamide typically involves the condensation of 4-methoxy-3-nitrobenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-ethyl-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and ethylamine.
Scientific Research Applications
N-ethyl-4-methoxy-3-nitrobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy and ethyl groups may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs of N-ethyl-4-methoxy-3-nitrobenzamide and their distinguishing features:
| Compound Name | Substituent Modifications | Key Differences in Properties/Activity |
|---|---|---|
| N-ethyl-4-fluoro-3-nitrobenzamide | Methoxy → Fluoro at C4 | Increased lipophilicity; enhanced CNS penetration potential |
| N-benzyl-4-methoxy-3-nitrobenzamide | Ethyl → Benzyl on nitrogen | Higher steric bulk; reduced metabolic stability |
| N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide | Methoxy → Ethoxy at C4; N-ethyl → N-(2,6-dimethylphenyl) | Improved thermal stability; broader antimicrobial spectrum |
| N-ethyl-3-nitro-4-aminobenzamide | Methoxy → Amino at C4 | Reduced redox activity; potential as a prodrug |
| N-ethyl-4-methoxy-3-nitro-N-phenylbenzenesulfonamide | Benzamide → Benzenesulfonamide core | Enhanced enzyme inhibition via sulfonamide group |
Biological Activity
N-ethyl-4-methoxy-3-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 224.21 g/mol
- Functional Groups : Ethyl group, methoxy group, nitro group attached to a benzamide core.
The presence of the nitro group is particularly significant as it can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially disrupting cellular functions and leading to various biological effects.
The mechanism of action of this compound involves:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with enzymes or receptors, modulating their activity.
- Lipophilicity : The ethyl and methoxy groups enhance the compound's ability to cross biological membranes, facilitating interactions with lipid membranes and proteins.
- Enzyme Interaction : The compound may inhibit specific enzymes, impacting metabolic pathways relevant to disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In cell line assays, the compound has shown promise in inhibiting the proliferation of cancer cells. For instance, it has been evaluated against ovarian carcinoma and leukemia cell lines, demonstrating a dose-dependent reduction in cell viability at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 10 µg/mL | Membrane disruption |
| Antimicrobial | Gram-negative bacteria | 15 µg/mL | Membrane disruption |
| Anticancer | Ovarian carcinoma | 0.5 µM | Cell cycle arrest |
| Anticancer | Leukemia cell lines | 1 µM | Induction of apoptosis |
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The results revealed that at concentrations as low as 0.5 µM, the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
